molecular formula C20H25N7O4 B14606509 L-Histidyl-L-tryptophyl-L-serinamide CAS No. 60089-60-3

L-Histidyl-L-tryptophyl-L-serinamide

Cat. No.: B14606509
CAS No.: 60089-60-3
M. Wt: 427.5 g/mol
InChI Key: PGHIGYYKJJLTII-XIRDDKMYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-Histidyl-L-tryptophyl-L-serinamide is a synthetic tripeptide composed of the amino acids histidine (His), tryptophan (Trp), and serine (Ser), with a terminal amide group. Similar compounds in the evidence, such as galanin analogs or melanostatin derivatives, often exhibit neuroregulatory or hormone-modulating activities . The absence of a CAS number or molecular weight in the provided evidence implies that this compound may be a research-grade peptide or a component of longer sequences under study.

Properties

CAS No.

60089-60-3

Molecular Formula

C20H25N7O4

Molecular Weight

427.5 g/mol

IUPAC Name

(2S)-N-[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanamide

InChI

InChI=1S/C20H25N7O4/c21-14(6-12-8-23-10-25-12)19(30)26-16(20(31)27-17(9-28)18(22)29)5-11-7-24-15-4-2-1-3-13(11)15/h1-4,7-8,10,14,16-17,24,28H,5-6,9,21H2,(H2,22,29)(H,23,25)(H,26,30)(H,27,31)/t14-,16-,17-/m0/s1

InChI Key

PGHIGYYKJJLTII-XIRDDKMYSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)N[C@@H](CO)C(=O)N)NC(=O)[C@H](CC3=CN=CN3)N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NC(CO)C(=O)N)NC(=O)C(CC3=CN=CN3)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Histidyl-L-tryptophyl-L-serinamide typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the C-terminal amino acid (serine) to a solid resin. Subsequent amino acids (tryptophan and histidine) are added sequentially through a series of coupling and deprotection steps. Common reagents used in these reactions include N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) for coupling, and trifluoroacetic acid (TFA) for deprotection .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and consistency. The use of high-performance liquid chromatography (HPLC) is crucial for the purification of the final product to ensure its purity and quality.

Chemical Reactions Analysis

Types of Reactions

L-Histidyl-L-tryptophyl-L-serinamide can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the tryptophan residue, leading to the formation of oxidized tryptophan derivatives.

    Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.

    Substitution: Amino acid residues in the peptide can be substituted with other functional groups to modify its properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or other reducing agents.

    Substitution: Various reagents depending on the desired modification, such as alkylating agents for introducing alkyl groups.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan can lead to the formation of N-formylkynurenine, while reduction of disulfide bonds results in free thiol groups.

Scientific Research Applications

L-Histidyl-L-tryptophyl-L-serinamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of L-Histidyl-L-tryptophyl-L-serinamide involves its interaction with specific molecular targets and pathways. The histidine residue can participate in hydrogen bonding and metal ion coordination, while the tryptophan residue can engage in π-π interactions with aromatic amino acids in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares L-Histidyl-L-tryptophyl-L-serinamide with structurally or functionally related peptides from the evidence:

Compound Name Sequence/Structure Molecular Weight (g/mol) Key Features Toxicity/Safety Data
This compound His-Trp-Ser-NH₂ Not provided Tripeptide with terminal amide; no D-amino acids. No direct data available.
(Ala⁶,D-Trp⁸,L-Alaninol¹⁵)-Galanin (1-15) Gly-Trp-Thr-Leu-Asn-Ala-Ala-D-Trp-Tyr-Leu-Leu-Gly-Pro-His-L-Alaninol 1678.93 15-residue galanin analog with D-Trp and modified terminal residue. No toxicity data provided; structural similarity suggests potential neuroactivity.
Melanostatin (His-D-Arg-Ala-Trp-D-Phe-Lys-NH₂) His-D-Arg-Ala-Trp-D-Phe-Lys-NH₂ Not provided Hexapeptide with D-Arg and D-Phe; melanin-inhibiting properties. No acute toxicity data; presence of D-amino acids may enhance metabolic stability.
N-Acetyl-[...]-Valinamide Ac-Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-NH₂ Not provided 14-residue acetylated peptide; complex structure with multiple functional groups. Acute toxicity (H302: harmful if swallowed), skin/eye irritation (H315, H319) .
L-Glutaminyl-L-glutaminyl-L-seryl-L-asparaginyl-L-seryl-L-tryptophyl... Gln-Gln-Ser-Asn-Ser-Trp-Pro-His... 1083.47 Contains repetitive glutamine residues; potential role in protein interactions. Predicted physicochemical properties (e.g., density: 1.476 g/cm³) .

Key Observations:

Structural Complexity: this compound is simpler (3 residues) compared to longer peptides like the 15-residue galanin analog or the 14-residue acetylated peptide . Shorter peptides may have reduced stability but faster metabolic clearance. The presence of D-amino acids in compounds like melanostatin or galanin analogs enhances resistance to enzymatic degradation, a feature absent in the target compound.

Functional Implications: Peptides with Trp and His residues (e.g., melanostatin ) often interact with receptors involved in hormone regulation. The target compound’s Trp-His-Ser sequence may share similar binding motifs. Acetylated or amidated termini (common in and ) improve bioavailability, suggesting that the terminal amide in this compound could confer similar advantages.

This highlights the need for empirical safety testing of shorter peptides.

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